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Compound of Interest

Compound Name:
2-(2-Bromophenyl)-2-oxoacetic

acid

Cat. No.: B1275819 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic characterization of 2-(2-
Bromophenyl)-2-oxoacetic acid. While a comprehensive search of publicly available

databases and scientific literature did not yield specific experimental spectra for this compound,

this guide outlines the standard methodologies for acquiring and interpreting the necessary

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation
The following tables are formatted to present the anticipated spectroscopic data for 2-(2-
Bromophenyl)-2-oxoacetic acid. In the absence of experimental data, representative

chemical shifts and fragmentation patterns for similar aromatic keto-acids are used for

illustrative purposes.

Table 1: ¹H NMR Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10-12 Singlet (broad) 1H -COOH

~7.8-8.0 Doublet 1H Ar-H

~7.4-7.7 Multiplet 3H Ar-H

Table 2: ¹³C NMR Data (Predicted)

Chemical Shift (δ) ppm Assignment

~190 C=O (Ketone)

~165 C=O (Carboxylic Acid)

~135 Ar-C (Quaternary)

~133 Ar-CH

~131 Ar-CH

~128 Ar-CH

~125 Ar-CH

~122 Ar-C-Br

Table 3: IR Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

~1730 Strong C=O stretch (Carboxylic Acid)

~1680 Strong C=O stretch (Ketone)

~1600, ~1470 Medium-Weak C=C stretch (Aromatic)

~750 Strong C-Br stretch
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Table 4: Mass Spectrometry Data (Predicted)

m/z Relative Intensity (%) Assignment

228/230 --
[M]⁺ (Molecular Ion, bromine

isotopes)

211/213 -- [M-OH]⁺

183/185 -- [M-COOH]⁺

155/157 -- [C₇H₄Br]⁺

104 -- [C₇H₄O]⁺

76 -- [C₆H₄]⁺

Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid

organic compound such as 2-(2-Bromophenyl)-2-oxoacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-Bromophenyl)-2-oxoacetic
acid in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a

standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or

sonication may be applied if necessary.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the instrument to the sample.

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-

45° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and

a relaxation delay of 1-5 seconds.
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Process the data by applying a Fourier transform, phase correction, and baseline

correction.

Calibrate the chemical shift scale to the residual solvent peak.

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a larger spectral width (e.g., 0 to 220 ppm), a longer

acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

Sample Preparation (KBr Pellet):

Grind a small amount of the sample with dry potassium bromide (KBr) in a mortar and

pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Place the sample (ATR unit or KBr pellet holder) in the sample compartment of an FTIR

spectrometer.

Acquire a background spectrum of the empty sample compartment (or with the clean ATR

crystal).
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Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4

cm⁻¹.

The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe for a solid or after dissolution in a suitable solvent for techniques like

Electrospray Ionization (ESI).

For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy

electron beam (typically 70 eV).

Mass Analysis:

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection:

The separated ions are detected, and their abundance is recorded as a function of their

m/z value to generate the mass spectrum.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and

elemental composition of the molecular ion and key fragments.

Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an

organic compound.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-(2-Bromophenyl)-2-
oxoacetic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1275819#spectroscopic-data-for-2-2-bromophenyl-2-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1275819?utm_src=pdf-body-img
https://www.benchchem.com/product/b1275819#spectroscopic-data-for-2-2-bromophenyl-2-oxoacetic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1275819#spectroscopic-data-for-2-2-bromophenyl-2-oxoacetic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1275819#spectroscopic-data-for-2-2-bromophenyl-2-oxoacetic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1275819#spectroscopic-data-for-2-2-bromophenyl-2-oxoacetic-acid-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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